Increased Lipophilicity vs. Non-Fluorinated Analog
The 2-fluoro substitution on the benzamide ring significantly increases the compound's lipophilicity compared to its non-fluorinated counterpart, N-(4-Aminophenyl)-N-ethylbenzamide. This is evidenced by a higher calculated LogP value of 2.8246 for the target compound , compared to a measured LogP of 1.89 for the non-fluorinated analog [1]. This difference in LogP can influence membrane permeability and in vivo distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.8246 (Calculated) |
| Comparator Or Baseline | N-(4-Aminophenyl)-N-ethylbenzamide (CAS 6471-31-4); LogP = 1.89 (Measured) |
| Quantified Difference | ΔLogP = +0.9346 |
| Conditions | Target compound data from computational prediction; comparator data from experimental measurement. |
Why This Matters
Higher LogP can improve passive membrane permeability, a critical factor for intracellular target engagement and oral bioavailability in drug development.
- [1] Sielc Technologies. N-(4-Aminophenyl)-N-ethylbenzamide (CAS 6471-31-4) Technical Datasheet, LogP Data. Accessed 2026. View Source
